Bienvenue dans la boutique en ligne BenchChem!

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate

APJ receptor antagonism Structure-activity relationship GPCR pharmacology

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS: 877637-04-2; MW: 384.41 g/mol; MF: C19H16N2O5S) is a fully synthetic small molecule belonging to the kojic acid-derived pyranone class. It features a 4H-pyran-4-one core functionalized at the 6-position with a pyrimidin-2-ylthiomethyl group and esterified at the 3-position with a 2-phenoxypropanoate moiety.

Molecular Formula C19H16N2O5S
Molecular Weight 384.41
CAS No. 877637-04-2
Cat. No. B2871850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate
CAS877637-04-2
Molecular FormulaC19H16N2O5S
Molecular Weight384.41
Structural Identifiers
SMILESCC(C(=O)OC1=COC(=CC1=O)CSC2=NC=CC=N2)OC3=CC=CC=C3
InChIInChI=1S/C19H16N2O5S/c1-13(25-14-6-3-2-4-7-14)18(23)26-17-11-24-15(10-16(17)22)12-27-19-20-8-5-9-21-19/h2-11,13H,12H2,1H3
InChIKeyBUTKFWWYSVJZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS 877637-04-2): Compound Identity and Core Structural Class


4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS: 877637-04-2; MW: 384.41 g/mol; MF: C19H16N2O5S) is a fully synthetic small molecule belonging to the kojic acid-derived pyranone class [1]. It features a 4H-pyran-4-one core functionalized at the 6-position with a pyrimidin-2-ylthiomethyl group and esterified at the 3-position with a 2-phenoxypropanoate moiety [2]. This compound is a close structural analog of the well-characterized APJ receptor antagonist ML221 (4-nitrobenzoate ester; CAS 877636-42-5) , differing solely in the ester substituent. The 2-phenoxypropanoate group introduces a chiral center at the alpha-carbon of the propanoate chain—a feature absent in ML221's achiral 4-nitrobenzoate—creating distinct stereochemical and physicochemical properties that differentiate it from other members of this compound series [1].

Why Generic Substitution Fails for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate (877637-04-2)


Compounds within the kojic acid-pyrimidinylthioether class cannot be simply interchanged because the ester substituent at the pyran-3-yl position is the primary driver of receptor binding potency, selectivity, and metabolic stability [1]. Published SAR data for the ML221 series demonstrate that APJ antagonism varies by >45-fold depending solely on the para-substituent of the benzoate ester: entry ML221 (4-NO2) yields an IC50 of 1.75 µM and selectivity index >45, whereas the unsubstituted benzoate (entry 1) is completely inactive (IC50 >79 µM) [1]. Furthermore, ML221's ester linkage is a known metabolic liability, with liver microsomal stability of only 4.9% remaining after 60 minutes (t1/2 < 1 min) [1], and recent work confirms that ester modifications dramatically alter both stability and antagonist potency [2]. The 2-phenoxypropanoate ester in CAS 877637-04-2 represents a distinct chemical space within this scaffold that cannot be replicated by generic benzoate, sulfonate, or amide analogs without altering the activity-stability profile [2].

Quantitative Differentiation Evidence for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate (877637-04-2)


Ester Moiety Replacement Drives Potency and Selectivity Divergence from ML221 (Class-Level SAR Inference)

Published SAR data for the kojic acid-pyrimidinylthioether scaffold reveal that the ester substituent at the 3-position of the pyranone ring is the dominant determinant of APJ antagonistic potency and selectivity [1]. ML221 (entry 6; R3 = 4-NO2 benzoate) achieves an APJ IC50 of 1.75 ± 0.19 µM with a selectivity index (SI) of >45 over the AT1 receptor [1]. In contrast, replacing ML221's electron-withdrawing 4-nitrobenzoate with a 4-cyano benzoate (entry 7) reduces potency approximately 4-fold (IC50 = 6.59 ± 2.87 µM; SI >12), while unsubstituted benzoate (entry 1) abolishes activity entirely (IC50 >79 µM) [1]. The target compound's 2-phenoxypropanoate ester introduces an aliphatic ester with a pendant phenoxy group and a chiral alpha-carbon, occupying a region of chemical space distinct from all benzoate, sulfonate, and amide analogs tested in the published SAR [1]. While direct APJ IC50 data for CAS 877637-04-2 are not publicly available, the scaffold SAR establishes that even minor ester modifications produce quantitatively measurable shifts in potency and selectivity [1].

APJ receptor antagonism Structure-activity relationship GPCR pharmacology

Metabolic Stability Differentiation: Esterase-Mediated Hydrolysis as a Known Liability of ML221 Addressed by Ester Modification

ML221's primary translational limitation is its extremely poor metabolic stability: only 4.9% of the parent compound remains after 60-minute incubation in mouse liver microsomes (t1/2 < 1 min), and plasma stability is 42.2% remaining under the same conditions [1]. The ester linkage is explicitly identified as the site of hydrolytic instability [1]. A 2025 study by Bist et al. demonstrated that replacing the ester linkage with a sulfonate bioisostere extends liver microsomal t1/2 to approximately 5 minutes and achieves 100% plasma stability at 1 hour for the optimized analogs (compounds 21 and 22) [2]. The 2-phenoxypropanoate ester in CAS 877637-04-2 differs fundamentally from ML221's 4-nitrobenzoate in that the ester carbonyl is attached to an alpha-methyl-substituted aliphatic carbon bearing a phenoxy group, rather than to an electron-deficient aromatic ring [3]. This structural difference may alter the susceptibility of the ester bond to esterase-mediated cleavage compared to ML221's aromatic ester, though direct microsomal stability data for this specific ester configuration are not publicly available [2].

Metabolic stability Esterase hydrolysis Liver microsomes Plasma stability

Chiral Center Introduction: Stereochemical Differentiation from Achiral ML221 Analogs

A key structural distinction of CAS 877637-04-2 is the presence of a chiral center at the alpha-carbon of the 2-phenoxypropanoate moiety (C-2 of the propanoate chain bearing the methyl and phenoxy substituents) [1]. This chiral center is absent in ML221 and all benzoate ester analogs described in the primary SAR publication, which employ an achiral aromatic ester linkage [2]. In a related scaffold, the (R)-2-phenoxypropanoate ester has been demonstrated to function as an efficient chiral resolving agent in acylative kinetic resolution of racemic cyclic alkylamines [3], indicating that the absolute stereochemistry of this moiety can drive differential molecular recognition. The commercial compound (CAS 877637-04-2) is typically supplied as the racemate, creating the opportunity for enantiomer separation and comparative pharmacological profiling of the (R)- and (S)-enantiomers [1]. This stereochemical dimension adds a layer of differentiation unavailable with the achiral ML221 scaffold [2].

Chiral resolution Stereochemistry Enantiomer profiling Structure-activity relationship

CYP450 Inhibition Profiling: CYP2D6 IC50 Data for Off-Target Liability Assessment

A ChEMBL-curated dataset (CHEMBL3806029) reports CYP2D6 inhibition data for CAS 877637-04-2, with a measured IC50 of 59,000 nM (59 µM) [1]. While this represents relatively weak CYP2D6 inhibition, it provides a quantitative benchmark for assessing drug-drug interaction risk. For context, potent CYP2D6 inhibitors typically exhibit IC50 values in the low nanomolar to sub-micromolar range [1]. No comparable CYP2D6 data are publicly available for ML221 specifically, limiting direct head-to-head comparison; however, the presence of this data point enables prospective users to evaluate the compound's CYP liability profile relative to internal project thresholds [1]. The same dataset also reports an IC50 of 7,600 nM (7.6 µM) against acyl-protein thioesterase 1 (APT1, rat), providing an additional off-target activity reference point [1].

CYP450 inhibition Drug-drug interaction Off-target profiling ADMET

Recommended Application Scenarios for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS 877637-04-2)


APJ Receptor SAR Probe: Exploring Ester Moiety Chemical Space Beyond ML221

This compound is best deployed as a structure-activity relationship (SAR) probe to interrogate the ester-binding pocket of the APJ receptor [1]. Published SAR data cover benzoate, sulfonate, amide, and alkyl ester variants, but the 2-phenoxypropanoate ester—an alpha-methyl-substituted aliphatic ester with a pendant phenoxy group—remains uncharacterized in the primary literature [1]. Researchers seeking to map the steric, electronic, and stereochemical tolerance of the APJ ester-binding region can use this compound as a distinct chemical probe that complements, rather than duplicates, the ML221-centric SAR dataset [2]. Comparative dose-response profiling against apelin-13 in both cAMP and β-arrestin assays, benchmarked to ML221 (IC50 = 0.70 µM and 1.75 µM, respectively), would generate novel SAR data of publishable value [1].

Metabolic Stability Optimization: Benchmarking the Phenoxypropanoate Ester Against Known Linker Chemistries

Given ML221's established metabolic liability (t1/2 < 1 min in liver microsomes; 4.9% remaining at 60 min) [1] and the recent demonstration that sulfonate-linked analogs achieve t1/2 of ~5 min with 100% plasma stability at 1 hour [2], this compound serves as a critical intermediate data point in the ester stability spectrum. It enables a three-way head-to-head stability comparison: 4-nitrobenzoate ester (ML221, t1/2 < 1 min) vs. 2-phenoxypropanoate ester (this compound, data to be generated) vs. sulfonate linker (t1/2 ~5 min) [1][2]. The alpha-methyl substitution on the propanoate may provide steric shielding of the ester carbonyl from esterase attack, potentially yielding intermediate stability, which would be a valuable finding for the medicinal chemistry community actively working on APJ antagonist optimization [2].

Enantiomer-Specific Pharmacology: Resolving (R)- and (S)-2-Phenoxypropanoate Diastereomers for Differential Target Engagement

The chiral alpha-carbon of the 2-phenoxypropanoate moiety [1] enables a research workflow that is impossible with achiral ML221 analogs: separation of the (R)- and (S)-enantiomers followed by comparative pharmacological evaluation. Given that (R)-2-phenoxypropanoate esters have demonstrated utility as chiral recognition elements in related chemical systems [3], the individual enantiomers of this compound may exhibit differential binding to APJ, other GPCRs, or metabolizing enzymes. Enantiomer separation by chiral HPLC followed by parallel IC50 determination in both the β-arrestin and cAMP APJ assays, alongside enantiomer-specific CYP2D6 inhibition [4] and microsomal stability profiling, constitutes a complete and publishable medicinal chemistry study that leverages the unique stereochemistry of this scaffold.

Polypharmacology and Off-Target Selectivity Profiling Studies

The available CYP2D6 inhibition data (IC50 = 59 µM) [4] provides a starting point for broader off-target profiling. Given ML221's known selectivity for APJ over AT1 (>37-fold) with minimal GPCR binding panel activity except at κ-opioid and benzodiazepinone receptors (<50% and <70% inhibition at 10 µM) [1], a parallel broad-panel profiling study of this compound would reveal whether the phenoxypropanoate ester modification alters the off-target fingerprint. This information is directly actionable for researchers designing APJ-focused experiments where receptor selectivity is critical for data interpretation, particularly in cardiovascular or metabolic disease models where related GPCRs (AT1, κ-opioid, etc.) may confound results [1].

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenoxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.